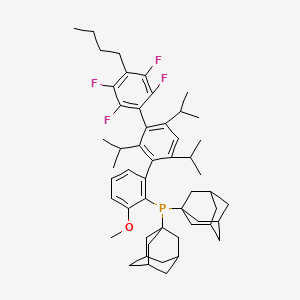
AlPhos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AlPhos is a biaryl monophosphine ligand . It is used in Pd-catalyzed Buchwald-Hartwig cross-coupling reactions and to synthesize highly regioselective aryl fluorides by Pd-catalyzed fluorination of a variety of activated aryl and heteroaryl triflates and bromides .
Synthesis Analysis
This compound is used in the synthesis of fluorine-containing aromatics (ArF), which are desirable compounds with applications in medicinal chemistry and the agricultural industry . It allows for regioselective and room temperature Ar–F bond formation from a variety of aryl triflates and aryl bromides .Chemical Reactions Analysis
This compound is used in Pd-catalyzed Buchwald-Hartwig cross-coupling reactions . It also enables the room-temperature Pd-catalyzed fluorination of a variety of activated (hetero)aryl triflates . Furthermore, aryl triflates and bromides that are prone to give mixtures of regioisomeric aryl fluorides with Pd-catalysis can now be converted to the desired aryl fluorides with high regioselectivity .Aplicaciones Científicas De Investigación
Aluminium Phosphide (ALP) in Grain Protection
Aluminium Phosphide (ALP), known under brand names such as Celphos and Alphos, is extensively used in India as a fumigant for protecting stored grains from pests and rodents. Its popularity stems from being affordable, effective, easy to use, and readily available. ALP releases phosphine gas, which causes hypoxia at the cellular level, leading to death by multi-system failure. The study of serum magnesium changes in ALP poisoning cases has been a significant research topic (Janani, Kochar, & Hemkar, 2011).
Alendronate (ALN) in Osteoporosis Treatment
Alendronate (ALN), a type of aminobisphosphonate, is employed in treating osteoporosis. It has been studied for its effects on bone mineral density (BMD), bone metabolism, and histology, particularly in elderly women. ALN's impact on BMD and the dose-response relationships have been a key research focus (Bone et al., 1997).
Impact of Bisphosphonates on Bone Formation
Research on bisphosphonates like alendronate has shown their significant role in inhibiting bone resorption and influencing bone formation. Studies have explored their effects on bone-specific alkaline phosphatase activity, indicating their direct impact on bone metabolism (Vaisman, McCarthy, & Cortizo, 2005).
ECMO in Aluminum Phosphide Poisoning Treatment
The use of Extracorporeal Membrane Oxygenation (ECMO) in treating severe cases of aluminum phosphide poisoning has been a subject of study. ALP, a common rodenticide in the Indian subcontinent, is often used in suicide attempts, with high mortality rates. ECMO offers a potential treatment for severe ALP poisoning cases by supporting organ systems affected by the toxin (Mehra & Sharma, 2016).
Alendronate's Effects on Cellular and Molecular Levels
Studies have examined alendronate's influence on various cellular processes, including its impact on epithelial adhesion, differentiation, and proliferation in human oral mucosa. Such research contributes to understanding the drug's broader biological effects and its potential side effects (Donetti et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of Bis(1-adamantyl)-[2-[3-(4-butyl-2,3,5,6-tetrafluorophenyl)-2,4,6-tri(propan-2-yl)phenyl]-6-methoxyphenyl]phosphane, also known as AlPhos, is the transition metal catalysts used in various organic reactions . It acts as a ligand , a molecule that binds to a central metal atom to form a coordination complex .
Mode of Action
This compound is a bulky and electron-rich phosphine ligand . It interacts with its targets, the transition metal catalysts, by donating electron density to the metal center, thereby activating it for catalysis . This interaction results in the formation of a metal-ligand complex, which is highly effective for various cross-coupling reactions .
Biochemical Pathways
The activated metal-ligand complex catalyzes various cross-coupling reactions, such as Heck and Suzuki coupling , Buchwald-Hartwig amination of aryl chlorides , and α-arylation reactions of ketones . These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Pharmacokinetics
It’s important to note that this compound is sensitive to moisture and air, and it should be stored under inert atmosphere at 2-8°c .
Result of Action
The result of this compound’s action is the efficient and selective formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds . This enables the synthesis of a wide range of complex organic molecules with high yield and selectivity .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, moisture, and the presence of other reactants . Furthermore, the efficiency of the catalytic reactions it participates in can be affected by the concentration of the reactants, the temperature of the reaction, and the solvent used .
Propiedades
IUPAC Name |
bis(1-adamantyl)-[2-[3-(4-butyl-2,3,5,6-tetrafluorophenyl)-2,4,6-tri(propan-2-yl)phenyl]-6-methoxyphenyl]phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H67F4OP/c1-9-10-12-38-46(53)48(55)45(49(56)47(38)54)44-40(29(4)5)21-39(28(2)3)43(42(44)30(6)7)37-13-11-14-41(57-8)50(37)58(51-22-31-15-32(23-51)17-33(16-31)24-51)52-25-34-18-35(26-52)20-36(19-34)27-52/h11,13-14,21,28-36H,9-10,12,15-20,22-27H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWIRDZSIXWCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C(C)C)C(C)C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H67F4OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
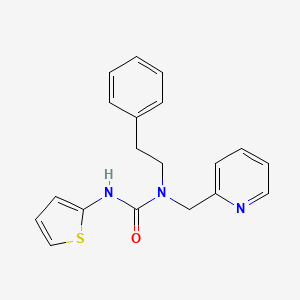
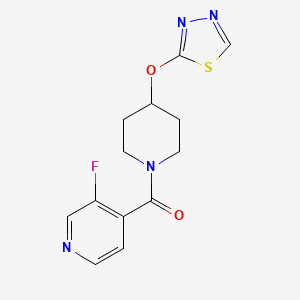

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2852253.png)
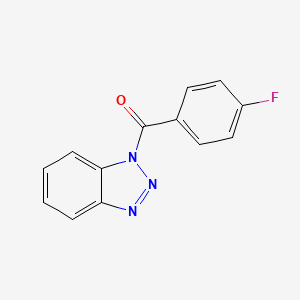

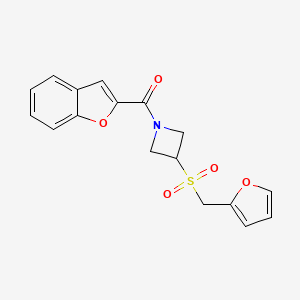
![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2852260.png)


![N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2852267.png)

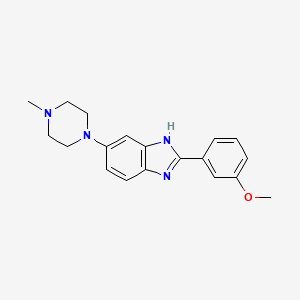
![(2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2852273.png)
